What is the solubility of Methyl 3-fluoro-4-morpholinobenzoate in DMSO and organic solvents
What is the solubility of Methyl 3-fluoro-4-morpholinobenzoate in DMSO and organic solvents
Abstract
This technical guide addresses the solubility of Methyl 3-fluoro-4-morpholinobenzoate, a compound of interest in contemporary research and drug development. In the absence of publicly available empirical data, this document provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of this molecule in Dimethyl Sulfoxide (DMSO) and other common organic solvents. We will delve into a theoretical analysis of the compound's structural attributes, present a detailed experimental protocol for solubility determination, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to work with Methyl 3-fluoro-4-morpholinobenzoate and similar novel chemical entities.
Introduction: The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in a vast array of scientific applications, from its formulation in drug delivery systems to its behavior in biological assays.[1][2] For researchers working with novel compounds such as Methyl 3-fluoro-4-morpholinobenzoate, a thorough understanding of its solubility profile is a prerequisite for meaningful and reproducible experimentation. Poor solubility can lead to challenges in compound handling, inaccurate concentration measurements, and ultimately, the misinterpretation of experimental results.[1]
This guide provides both a theoretical framework and a practical, field-proven methodology for assessing the solubility of Methyl 3-fluoro-4-morpholinobenzoate.
Theoretical Solubility Profile of Methyl 3-fluoro-4-morpholinobenzoate
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of Methyl 3-fluoro-4-morpholinobenzoate allows for an educated prediction of its solubility characteristics.
Molecular Structure:
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IUPAC Name: Methyl 3-fluoro-4-morpholinobenzoate
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Molecular Formula: C₁₂H₁₄FNO₃
Structural Components and Their Influence on Polarity:
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Aromatic Ring (Benzene derivative): The core benzene ring is largely nonpolar.
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Methyl Ester Group (-COOCH₃): This group introduces polarity through the carbonyl (C=O) and ether-like (C-O-C) linkages. It can act as a hydrogen bond acceptor.
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Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces a significant dipole moment, increasing the polarity of the C-F bond.
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Morpholine Ring: This saturated heterocyclic amine is a polar functional group. The nitrogen and oxygen atoms can participate in hydrogen bonding as acceptors, and the overall ring structure contributes to the molecule's polarity.
Predicted Solubility:
Based on this structural analysis, Methyl 3-fluoro-4-morpholinobenzoate is expected to be a moderately polar molecule. The presence of multiple polar functional groups (ester, fluorine, morpholine) suggests that it will likely exhibit poor solubility in nonpolar solvents like hexane and toluene. Conversely, it is predicted to have a higher affinity for polar solvents.
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar groups of the molecule.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess significant dipole moments and are excellent at dissolving a wide range of compounds.[4] Dimethyl sulfoxide (DMSO), in particular, is a powerful, polar aprotic solvent known for its ability to dissolve both polar and nonpolar compounds.[5][6]
The Role of Dimethyl Sulfoxide (DMSO) as a "Universal" Solvent
DMSO is a widely used solvent in research and drug discovery due to its remarkable ability to dissolve a broad spectrum of organic molecules, including those that are sparingly soluble in other common solvents.[5][7][8] Its high dielectric constant and polar nature make it an excellent solvent for polar compounds.[8] Furthermore, its aprotic nature means it does not interfere with reactions involving strong bases.
For compounds like Methyl 3-fluoro-4-morpholinobenzoate, which possess both polar and nonpolar characteristics, DMSO is an ideal starting solvent for creating stock solutions for biological screening and other experiments.[7]
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise and reliable solubility data, an experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium (thermodynamic) solubility of a compound.[9][10]
Distinction Between Kinetic and Thermodynamic Solubility
It is crucial to differentiate between two types of solubility measurements:
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Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[1][11] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates in an aqueous buffer.[2][11] This method can sometimes overestimate solubility as it may lead to the formation of a supersaturated or amorphous precipitate.[12][13]
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Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature.[1][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[9]
For a comprehensive understanding, determining the thermodynamic solubility is recommended.
The Shake-Flask Protocol for Thermodynamic Solubility
This protocol outlines the necessary steps to determine the equilibrium solubility of Methyl 3-fluoro-4-morpholinobenzoate.
Materials and Equipment:
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Methyl 3-fluoro-4-morpholinobenzoate (solid)
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Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
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Calibrated analytical balance
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Glass vials with screw caps
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Temperature-controlled shaker or incubator
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Centrifuge
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Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes for standard preparation
Experimental Workflow Diagram:
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid Methyl 3-fluoro-4-morpholinobenzoate to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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Record the exact mass of the compound added.
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Add a precise volume of the chosen solvent to the vial.
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Seal the vial tightly to prevent solvent evaporation.
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Prepare a separate vial for each solvent to be tested.
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Equilibration:
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Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[9] The goal is to ensure the concentration of the dissolved compound is stable over time.
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Phase Separation:
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After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
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To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
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Carefully withdraw a portion of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
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Quantification:
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Prepare a series of standard solutions of Methyl 3-fluoro-4-morpholinobenzoate of known concentrations in the same solvent.
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Analyze both the filtered saturated solution and the standard solutions using a validated HPLC method.
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Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.
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Determine the concentration of Methyl 3-fluoro-4-morpholinobenzoate in the saturated solution by interpolating its peak area on the calibration curve.
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Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of Methyl 3-fluoro-4-morpholinobenzoate at 25 °C
| Solvent | Classification | Solubility (mg/mL) | Solubility (M) |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Moderately Polar | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Nonpolar | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
The quantitative data will provide a clear solubility profile of Methyl 3-fluoro-4-morpholinobenzoate. This information is invaluable for:
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Selecting appropriate solvents for chemical reactions and purifications.
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Preparing stock solutions for biological assays. High solubility in DMSO is particularly advantageous for this purpose.
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Guiding formulation development for in vivo studies.
Conclusion
While specific solubility data for Methyl 3-fluoro-4-morpholinobenzoate is not readily found in the public domain, a combination of theoretical structural analysis and a robust experimental protocol, such as the shake-flask method, can provide the necessary information for its effective use in research. The moderate polarity of the molecule suggests a preference for polar solvents, with DMSO being a particularly strong candidate for achieving high concentrations. By following the detailed methodology presented in this guide, researchers can confidently and accurately determine the solubility profile of this and other novel compounds, ensuring the integrity and success of their scientific endeavors.
References
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